3-Isopropyl-13C3-2-methoxypyrazine synthesis and characterization
3-Isopropyl-13C3-2-methoxypyrazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropyl-13C3-2-methoxypyrazine
Abstract
3-Isopropyl-2-methoxypyrazine (IPMP) is a potent aroma compound found in a variety of natural products, contributing characteristic "green" or "earthy" notes to foods and wines.[1][2] Its isotopically labeled analogue, 3-Isopropyl-13C3-2-methoxypyrazine, serves as an invaluable tool in analytical chemistry, metabolic research, and flavor science. The incorporation of stable isotopes like Carbon-13 (¹³C) allows for precise quantification through isotope dilution assays, tracking of metabolic pathways, and detailed mechanistic studies without the safety concerns associated with radioactive isotopes.[3][4][5][] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 3-Isopropyl-13C3-2-methoxypyrazine, designed for researchers and professionals in chemical synthesis and drug development.
Strategic Approach: Retrosynthesis and Pathway Selection
The synthesis of an isotopically labeled compound requires a strategy that introduces the label efficiently and regiospecifically from a commercially available labeled precursor. Our retrosynthetic analysis of the target molecule identifies the pyrazine core and the key functional groups: an isopropyl moiety and a methoxy group.
A robust and well-documented method for constructing unsymmetrically substituted pyrazines is the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[7][8] This approach is particularly advantageous for isotopic labeling, as the entire labeled alkyl group can be introduced via a labeled α-amino acid derivative.
Our chosen pathway proceeds in two primary steps:
-
Condensation: Reaction of a ¹³C-labeled valine amide with glyoxal to form the 3-isopropyl-2-hydroxypyrazine ring system. The use of L-valinamide, derived from the amino acid L-valine, provides the isopropyl group and, in our case, the three ¹³C labels.
-
O-Methylation: Conversion of the resulting hydroxypyrazine intermediate to the final methoxypyrazine product.
This strategy is selected for its high efficiency, control over the label position, and reliance on well-understood chemical transformations.
Synthesis Workflow Overview
The following diagram illustrates the high-level workflow for the synthesis of 3-Isopropyl-13C3-2-methoxypyrazine.
Caption: High-level workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Iodomethane is toxic and a suspected carcinogen; handle with extreme care.
Protocol 1: Condensation to form 3-Isopropyl-(¹³C₃)-2-hydroxypyrazine
This protocol is adapted from established methods for synthesizing alkylhydroxypyrazines from amino amides.[7] The key is maintaining a slightly basic pH to facilitate the condensation and cyclization cascade.
-
Materials:
-
L-Valine-(¹³C₃) amide hydrochloride (or free base)
-
Glyoxal (40% solution in water)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Methanol
-
-
Procedure:
-
Dissolve L-Valine-(¹³C₃) amide (1.0 eq) in a mixture of water and methanol (3:1 v/v). If using the hydrochloride salt, add 1.0 eq of NaOH to liberate the free amine.
-
Adjust the pH of the solution to 8.0-9.0 using a 1M NaOH solution. This is critical for promoting the initial Schiff base formation.
-
To the stirring solution, add glyoxal (1.1 eq, 40% aq. solution) dropwise over 30 minutes, maintaining the temperature below 30°C with a water bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, acidify the mixture to pH ~3 with concentrated HCl. This protonates the product, aiding in the subsequent workup.
-
Wash the aqueous solution with dichloromethane (3 x 50 mL) to remove non-polar impurities.
-
Neutralize the aqueous layer to pH ~7 and extract the product with ethyl acetate (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Isopropyl-(¹³C₃)-2-hydroxypyrazine, which can be used in the next step without further purification or purified by recrystallization if necessary.
-
Protocol 2: O-Methylation to 3-Isopropyl-(¹³C₃)-2-methoxypyrazine
The conversion of the hydroxypyrazine to the methoxy ether is a standard Williamson ether synthesis.[7][9]
-
Materials:
-
Crude 3-Isopropyl-(¹³C₃)-2-hydroxypyrazine (from Protocol 1)
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF (anhydrous)
-
-
Procedure:
-
Dissolve the crude hydroxypyrazine (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq). The base must be anhydrous to prevent side reactions.
-
Add iodomethane (1.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by GC-MS or TLC.
-
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 3: Purification of the Final Compound
Purification is essential to remove unreacted starting materials and byproducts.
-
Procedure:
-
Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel.
-
Use a solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). The product is relatively non-polar.
-
Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Evaporate the solvent under reduced pressure to yield 3-Isopropyl-(¹³C₃)-2-methoxypyrazine as a clear oil or low-melting solid.
-
Characterization and Quality Control
Thorough characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized compound. Analytical techniques such as mass spectrometry and NMR spectroscopy are indispensable.[][10]
Molecular Structure and Labeling Position
The diagram below shows the final structure with the ¹³C atoms highlighted.
Caption: Structure of 3-Isopropyl-13C3-2-methoxypyrazine with labeled carbons.
Mass Spectrometry (MS)
GC-MS is the preferred method for analyzing volatile compounds like IPMP.[9][11][12] The analysis confirms both the molecular weight and the success of the isotopic labeling.
-
Expected Observation: The key diagnostic feature is the molecular ion (M⁺) peak. For the unlabeled compound, this appears at m/z 152. For our ¹³C₃-labeled product, the molecular ion peak will be shifted by 3 mass units to m/z 155 .
-
Isotopic Purity: The relative intensity of the m/z 152, 153, and 154 peaks compared to the m/z 155 peak provides a direct measure of isotopic enrichment.
-
Fragmentation: The fragmentation pattern should be consistent with the known spectrum of IPMP, with key fragments also shifted by the appropriate number of ¹³C atoms.[13]
| Parameter | Unlabeled IPMP | ¹³C₃-Labeled IPMP | Rationale |
| Molecular Formula | C₈H₁₂N₂O | C₅¹³C₃H₁₂N₂O | 3 carbons replaced with ¹³C |
| Molecular Weight | 152.20 g/mol | 155.20 g/mol | +3 Da for three ¹³C isotopes |
| Expected M⁺ (m/z) | 152 | 155 | Direct reflection of mass increase |
| Key Fragment (M-CH₃)⁺ | 137 | 137 | Loss of unlabeled methoxy methyl |
| Key Fragment (M-C₃H₇)⁺ | 109 | 112 | Loss of labeled isopropyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation and pinpoints the location of the ¹³C labels.[14][15] Spectra should be acquired in a suitable deuterated solvent like CDCl₃.
-
¹H NMR: The proton spectrum will be very similar to the unlabeled standard. The primary difference may be the presence of additional splitting on the protons attached to or adjacent to the labeled carbons (¹³C-¹H coupling). The isopropyl methine proton (CH) and methyl protons (CH₃) will be most affected.
-
¹³C NMR: This is the most definitive technique for confirming the labeling.[16] In a standard proton-decoupled ¹³C NMR spectrum, the signals corresponding to the three carbons of the isopropyl group will be dramatically enhanced in intensity compared to the other carbon signals due to the high isotopic abundance (~99% ¹³C vs. natural abundance of 1.1%).
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyrazine H-5, H-6 | ~8.0-8.2 (2H, m) | ~140-145 | Aromatic protons and carbons. |
| Methoxy (-OCH₃) | ~3.9 (3H, s) | ~53 | Unlabeled methoxy group. |
| Isopropyl CH | ~3.2 (1H, septet) | ~32 (Enhanced Signal) | Labeled methine carbon. |
| Isopropyl CH₃ | ~1.2 (6H, d) | ~22 (Enhanced Signal) | Two equivalent labeled methyl carbons. |
| Pyrazine C-2 (C-O) | - | ~160 | Carbon bearing the methoxy group. |
| Pyrazine C-3 (C-iPr) | - | ~155 | Carbon bearing the isopropyl group. |
(Note: Predicted chemical shifts are approximate and based on data for similar pyrazine structures.[14][15])
Conclusion
The described methodology provides a reliable and efficient pathway for the synthesis of 3-Isopropyl-13C3-2-methoxypyrazine. By leveraging a condensation reaction with an isotopically labeled amino acid derivative, this guide ensures precise and specific incorporation of the ¹³C labels. The detailed characterization protocols, employing both mass spectrometry and NMR spectroscopy, offer a robust system for validating the final product's identity, purity, and isotopic enrichment. The resulting high-purity labeled compound is an essential standard for advanced analytical and metabolic research, enabling more accurate and insightful scientific investigations.
References
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry.
- Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters.
- Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry.
- Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal.
- Greener approach toward one pot route to pyrazine synthesis. Medicinal Chemistry Research.
- Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry.
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- ALKYLPYRAZINES SYNTHESIS OVER Zn/Al MIXED OXIDE OBTAINED BY MECHANOCHEMICAL METHOD.
- Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. PubMed.
- Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields.
- An Overview of Stable-Labeled Compounds & Their Applic
- New Approaches To Removing Alkyl-Methoxypyrazines From Grape Juice And Wine. Journal of Agricultural and Food Chemistry.
- NEW APPROACHES TO REMOVING ALKYL-METHOXYPYRAZINES FROM GRAPE JUICE AND WINE. Scientific Bulletin. Series F. Biotechnologies.
- Greener approach toward one pot route to pyrazine synthesis. Medicinal Chemistry Research.
- How Isotopes Are Identified - Isotope Detection Methods. Moravek, Inc..
- Isotopic labeling. Wikipedia.
- Chemical Transformation of Pyrazine Deriv
- Generation of isotopic pyrazines through the reactions between unlabeled pyrazines and labeled aldehydes in HIU-MR model system of D-glucose-13 C 6 and L-glycine.
- 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...
- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity.
- Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. TDX (Toxicon).
- Determination of methoxypyrazines in dry wines. BIO Web of Conferences.
- Preparation of labelled 2‐methoxy‐3‐alkylpyrazines: synthesis and characterization of deuterated 2‐methoxy‐3‐isopropylyrazine and 2‐methoxy‐3‐isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals.
- Determination of 2-methoxy-3-alkylpyrazines in wine by gas chrom
- Chemical structures of 3‐isopropyl‐2‐methoxypyrazine (IPMP, 36), 3‐sec‐butyl‐2‐methoxypyrazine (sBMP, 37), 3‐isobutyl‐2‐methoxypyrazine (IBMP, 38).
- Method for reducing methoxypyrazines in grapes and grape products.
- Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry.
- Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry.
- Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses.
- Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
- Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers.
- 2-Isopropyl-3-methoxypyrazine. PubChem.
- ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tdx.cat [tdx.cat]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. labinsights.nl [labinsights.nl]
- 5. moravek.com [moravek.com]
- 7. Preparation of labelled... [experts.mcmaster.ca]
- 8. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 9. openagrar.de [openagrar.de]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
